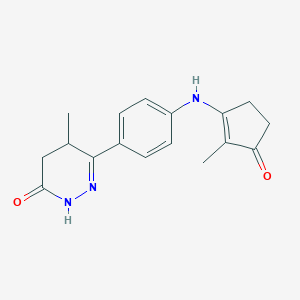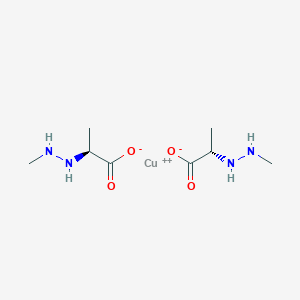![molecular formula C22H26N2O2 B220337 1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
1,4-Bis[(2-methylphenyl)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(2-methylphenyl)acetyl]piperazine, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAMPP is a piperazine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(2-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis[(2-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, 1,4-Bis[(2-methylphenyl)acetyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine. These include further studies to understand its mechanism of action, its potential applications in medicinal chemistry, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of 1,4-Bis[(2-methylphenyl)acetyl]piperazine-based MOFs and its potential use in analytical chemistry are also areas of interest.
Conclusion:
In conclusion, 1,4-Bis[(2-methylphenyl)acetyl]piperazine is a promising compound that has potential applications in various fields. Its synthesis methods have been optimized to produce high yields, and its scientific research applications have been studied extensively. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations for lab experiments. The future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine are promising, and its potential applications in medicinal chemistry, material science, and analytical chemistry make it an exciting area of research.
Métodos De Síntesis
1,4-Bis[(2-methylphenyl)acetyl]piperazine can be synthesized using different methods, including the reaction of piperazine with 2-methylbenzoyl chloride and acetic anhydride. Another method involves the reaction of piperazine with 2-methylbenzoyl chloride followed by the reaction with acetic anhydride. These methods have been optimized to produce high yields of 1,4-Bis[(2-methylphenyl)acetyl]piperazine.
Aplicaciones Científicas De Investigación
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been studied as a potential ligand for the development of metal-organic frameworks (MOFs) and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Nombre del producto |
1,4-Bis[(2-methylphenyl)acetyl]piperazine |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-3-5-9-19(17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |
Clave InChI |
CZLXOVHCLPFVOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
SMILES canónico |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
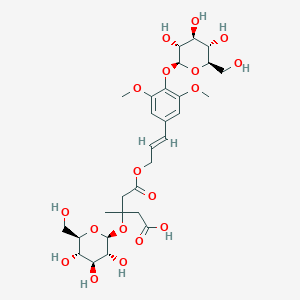

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
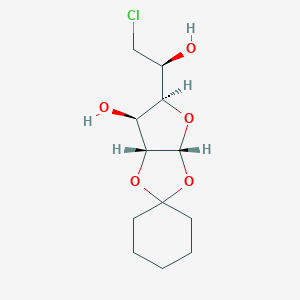
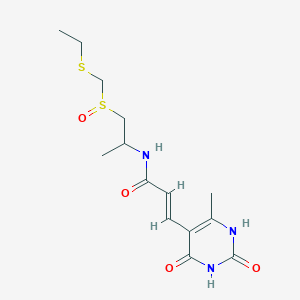
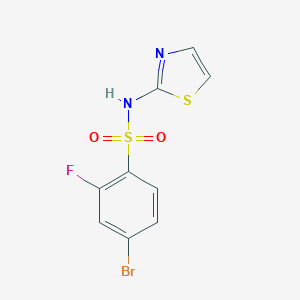
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
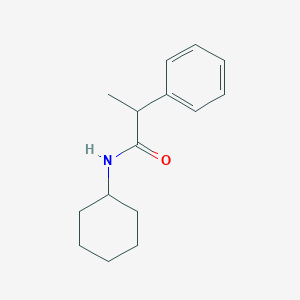
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
